![molecular formula C20H21N5O3 B12164844 (2E)-3-(1,3-benzodioxol-5-yl)-N-[3-(5,7-dimethyl[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)propyl]prop-2-enamide](/img/structure/B12164844.png)
(2E)-3-(1,3-benzodioxol-5-yl)-N-[3-(5,7-dimethyl[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)propyl]prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound (2E)-3-(1,3-benzodioxol-5-yl)-N-[3-(5,7-dimethyl[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)propyl]prop-2-enamide is a complex organic molecule characterized by its unique structure, which includes a benzodioxole ring and a triazolopyrimidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-(1,3-benzodioxol-5-yl)-N-[3-(5,7-dimethyl[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)propyl]prop-2-enamide typically involves multiple steps, starting from commercially available precursors. The key steps include the formation of the benzodioxole ring, the synthesis of the triazolopyrimidine moiety, and the coupling of these two fragments through a prop-2-enamide linker. The reaction conditions often involve the use of organic solvents, catalysts, and specific temperature and pressure settings to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
(2E)-3-(1,3-benzodioxol-5-yl)-N-[3-(5,7-dimethyl[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)propyl]prop-2-enamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific type of reaction and the conditions used. For example, oxidation may yield oxides, reduction may produce reduced derivatives, and substitution reactions can result in a variety of substituted products.
Scientific Research Applications
Chemistry
In chemistry, (2E)-3-(1,3-benzodioxol-5-yl)-N-[3-(5,7-dimethyl[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)propyl]prop-2-enamide is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential biological activities, including its interactions with enzymes, receptors, and other biomolecules. It may serve as a lead compound for the development of new drugs or as a tool for studying biological processes.
Medicine
In medicine, this compound is investigated for its potential therapeutic effects. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development and clinical trials.
Industry
In industry, this compound can be used in the development of new materials, catalysts, and other industrial applications. Its unique properties make it valuable for various technological advancements.
Mechanism of Action
The mechanism of action of (2E)-3-(1,3-benzodioxol-5-yl)-N-[3-(5,7-dimethyl[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)propyl]prop-2-enamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
- Methyl (2Z)-2-(1-ethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-5-[4-(2-furoyloxy)phenyl]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate .
- 2-Fluorodeschloroketamine .
Uniqueness
Compared to these similar compounds, (2E)-3-(1,3-benzodioxol-5-yl)-N-[3-(5,7-dimethyl[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)propyl]prop-2-enamide stands out due to its unique combination of structural features, which may confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Biological Activity
The compound (2E)-3-(1,3-benzodioxol-5-yl)-N-[3-(5,7-dimethyl[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)propyl]prop-2-enamide is a synthetic derivative that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, focusing on its mechanisms of action, efficacy in various biological assays, and relevant case studies.
Chemical Structure and Properties
The compound can be characterized by its specific structural components:
- Benzodioxole moiety : Known for its role in enhancing biological activity.
- Triazolo-pyrimidine unit : Implicated in various pharmacological effects.
The molecular formula is C17H20N4O3, and it exhibits a molecular weight of approximately 324.37 g/mol.
Research indicates that compounds containing benzodioxole and triazole structures often exhibit anti-inflammatory and analgesic properties. The biological activity of the compound is primarily attributed to its ability to inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory process.
Key Findings:
- COX Inhibition : The compound has shown promising results as a selective inhibitor of COX enzymes. In vitro studies reported IC50 values indicating effective inhibition against COX1 and COX2 enzymes, which are involved in prostaglandin synthesis and inflammation management .
1. Anti-inflammatory Activity
Studies have demonstrated that the compound exhibits significant anti-inflammatory effects. In a comparative analysis with known NSAIDs like ketoprofen and aspirin, it showed better selectivity towards COX2 inhibition while maintaining lower toxicity levels in cellular assays.
Compound | IC50 (COX1) | IC50 (COX2) | Selectivity Ratio |
---|---|---|---|
(2E)-3-(1,3-benzodioxol-5-yl)... | 1.45 µM | 0.93 µM | 1.56 |
Ketoprofen | 1.50 µM | 1.60 µM | 0.94 |
Aspirin | 12.32 µM | 14.34 µM | 0.86 |
2. Cytotoxicity
The cytotoxic effects were evaluated on various cancer cell lines including HeLa cells. The compound exhibited moderate cytotoxicity at higher concentrations but was significantly less toxic than other tested compounds at effective doses against COX enzymes .
Case Study 1: Synthesis and Evaluation
A study published by Al-Wabli et al. synthesized several derivatives based on the benzodioxole structure and evaluated their biological activities through molecular docking studies and in vitro assays. The results indicated that modifications to the benzodioxole moiety could enhance selectivity for COX2 inhibition while reducing cytotoxicity .
Case Study 2: Comparative Analysis with Triazole Derivatives
In another research effort, derivatives of triazole were synthesized and tested for their anti-inflammatory properties. The findings suggested that compounds with similar structural features to this compound exhibited enhanced anti-inflammatory activity compared to traditional NSAIDs .
Properties
Molecular Formula |
C20H21N5O3 |
---|---|
Molecular Weight |
379.4 g/mol |
IUPAC Name |
(E)-3-(1,3-benzodioxol-5-yl)-N-[3-(5,7-dimethyl-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)propyl]prop-2-enamide |
InChI |
InChI=1S/C20H21N5O3/c1-13-10-14(2)25-18(23-24-20(25)22-13)4-3-9-21-19(26)8-6-15-5-7-16-17(11-15)28-12-27-16/h5-8,10-11H,3-4,9,12H2,1-2H3,(H,21,26)/b8-6+ |
InChI Key |
UMAPHQZJGCWEMC-SOFGYWHQSA-N |
Isomeric SMILES |
CC1=CC(=NC2=NN=C(N12)CCCNC(=O)/C=C/C3=CC4=C(C=C3)OCO4)C |
Canonical SMILES |
CC1=CC(=NC2=NN=C(N12)CCCNC(=O)C=CC3=CC4=C(C=C3)OCO4)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.